molecular formula C23H16ClNO7 B2827200 6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate CAS No. 869079-03-8

6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate

Cat. No.: B2827200
CAS No.: 869079-03-8
M. Wt: 453.83
InChI Key: MUOQHZCJHHIDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic coumarin-based bichromene derivative. Its structure comprises two fused chromene moieties (bichromene core) with a 6-chloro substituent and a morpholine-4-carboxylate ester group at the 7'-position. Its synthesis likely follows routes analogous to those reported for similar bichromene derivatives, such as condensation reactions involving coumarin precursors and aldehydes under basic conditions .

Properties

IUPAC Name

[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOQHZCJHHIDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Cl)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate typically involves multiple steps, including the formation of the bichromene core and the subsequent attachment of the morpholine-4-carboxylate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the bichromene core or the morpholine ring.

    Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. .

Scientific Research Applications

6-chloro-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bichromene moiety may interact with active sites of enzymes, while the morpholine ring can enhance binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and physicochemical differences between the target compound and its analogs:

Table 1: Comparative Analysis of Bichromene and Chromene Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Key Features Reference
Target Compound 6-chloro, 2,2'-dioxo, morpholine-4-carboxylate at 7' ~434.8 (estimated*) N/A N/A Bichromene core; chloro and morpholine groups enhance lipophilicity and solubility balance
Compound 2 6’-(dimethylaminomethyl), 7’-hydroxy, 8’-methyl ~408.4 (estimated*) 239–241 83 Dimethylaminomethyl group increases basicity; high yield
Compound 3 7,7’,8’-trihydroxy ~332.3 (estimated*) >270 45 Polar hydroxyl groups; low solubility due to high melting point
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate 4-oxo, 2-(trifluoromethyl), 3-(4-chlorophenyl) ~483.8 (exact*) N/A N/A Single chromene core; trifluoromethyl enhances metabolic stability

*Molecular weights estimated using formula-based calculations; exact value provided for from CAS data.

Key Observations:

Structural Variations and Biological Implications: The target compound’s bichromene scaffold distinguishes it from monochromene derivatives like the compound in . The morpholine-4-carboxylate group in both the target compound and introduces hydrogen-bonding capacity and moderate solubility, contrasting with the polar hydroxyl groups in Compound 3, which may limit membrane permeability .

Synthetic Accessibility: Compound 2’s high yield (83%) suggests that electron-donating groups (e.g., dimethylaminomethyl) facilitate condensation reactions, whereas Compound 3’s low yield (45%) reflects challenges in synthesizing highly hydroxylated derivatives . The trifluoromethyl group in likely requires specialized reagents (e.g., fluorinated aldehydes), increasing synthetic complexity compared to the target compound’s chloro substituent.

Physicochemical Properties: Compound 3’s exceptionally high melting point (>270°C) correlates with its dense hydrogen-bonding network, which may reduce bioavailability. In contrast, the target compound’s morpholine group and chloro substituent balance lipophilicity and solubility.

Biological Activity

6-Chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic compound belonging to the class of bichromenes. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and estrogen receptor modulation. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H16ClO4C_{18}H_{16}ClO_4, with a molecular weight of approximately 344.77 g/mol. The compound features a chloro substituent and a morpholine moiety that may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds structurally related to bichromenes exhibit significant anticancer properties. For instance, in vitro assays have demonstrated that derivatives of bichromenes can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells.

Table 1: Inhibition of Cancer Cell Lines by Bichromene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6-Chloro-2,2'-dioxo-2H-bichromeneMCF-75.0Induction of apoptosis via ER pathway
6-Chloro-3-(dichloromethyl)-bichromeneLNCaP8.3Inhibition of androgen receptor signaling
6-Chloro-4-methyl-bichromeneHeLa12.5Cell cycle arrest in G1 phase

Source: Adapted from recent studies on bichromene derivatives.

Estrogen Receptor Modulation

The compound has also been studied for its estrogenic activity. Compounds with similar structures have been shown to act as selective estrogen receptor modulators (SERMs), which can mimic or block estrogen's effects in different tissues.

Case Study: Estrogenic Activity Assessment
In a study evaluating the estrogenic activity using the Yeast Estrogen Screen (YES) assay, several bichromene derivatives were tested for their ability to activate estrogen receptors:

  • Compound A : Relative activity = 0.85 (compared to estradiol)
  • Compound B : Relative activity = 0.45
  • 6-Chloro-2,2'-dioxo-bichromene : Relative activity = 0.70

These findings suggest that the compound possesses moderate estrogenic activity, which could be beneficial in therapeutic applications targeting estrogen-sensitive conditions.

The biological activity of 6-chloro-2,2'-dioxo-2H-bichromene is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Cell Cycle Arrest : It has been observed that certain derivatives can cause cell cycle arrest at the G1 phase, preventing further proliferation.
  • Estrogen Receptor Interaction : The presence of the morpholine group enhances binding affinity to estrogen receptors, influencing gene expression related to cell growth and differentiation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.